
N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)benzamide, also known as MTB, is a small molecule drug that has been extensively studied for its potential therapeutic applications. MTB is a sulfonamide derivative that has shown promising results in various scientific research studies.
Mécanisme D'action
N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)benzamide exerts its biological activity by inhibiting the activity of enzymes involved in various metabolic pathways. It has been shown to inhibit the activity of dihydropteroate synthase, an enzyme involved in the synthesis of folic acid in bacteria. This inhibition leads to the depletion of folic acid in bacteria, which is essential for their growth and survival. N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)benzamide has also been shown to inhibit the activity of dihydrofolate reductase, an enzyme involved in the synthesis of tetrahydrofolate, which is essential for DNA synthesis and cell division. This inhibition leads to the inhibition of DNA synthesis and cell division in cancer cells.
Biochemical and Physiological Effects:
N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)benzamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial, fungal, and viral pathogens. N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)benzamide has also been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. In addition, N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)benzamide has been shown to have anti-inflammatory and immunomodulatory properties, which could make it useful in the treatment of various inflammatory and autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)benzamide has several advantages for lab experiments. It is a small molecule drug that can easily penetrate cell membranes and reach its target sites. It is also relatively stable and can be stored for long periods of time. However, there are also some limitations to using N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)benzamide in lab experiments. It can be toxic to cells at high concentrations, which could limit its use in some experiments. In addition, N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)benzamide has a relatively short half-life, which could make it difficult to maintain effective concentrations over long periods of time.
Orientations Futures
There are several future directions for N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)benzamide research. One area of research could be to further explore its potential therapeutic applications. N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)benzamide could be studied for its potential use in the treatment of other infectious diseases, as well as inflammatory and autoimmune diseases. In addition, N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)benzamide could be further studied for its potential use in cancer treatment, as it has shown promising results in preclinical studies. Another area of research could be to develop more potent and selective N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)benzamide derivatives that could have improved efficacy and reduced toxicity. Finally, more studies could be conducted to better understand the mechanism of action of N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)benzamide and its effects on various metabolic pathways.
Méthodes De Synthèse
N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)benzamide can be synthesized through a simple reaction between 4-methyl-5-nitrothiazole and 2-aminobenzamide in the presence of a reducing agent like sodium dithionite. The nitro group of 4-methyl-5-nitrothiazole is reduced to an amino group, which then reacts with the amino group of 2-aminobenzamide to form N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)benzamide. The final product is purified through crystallization or chromatography.
Applications De Recherche Scientifique
N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to have antibacterial, antifungal, antiviral, and anticancer properties. N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)benzamide has been studied for its potential use in the treatment of tuberculosis, leprosy, and other infectious diseases. It has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit tumor growth and induce apoptosis in cancer cells.
Propriétés
IUPAC Name |
N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3S2/c1-7-10(19(12,16)17)18-11(13-7)14-9(15)8-5-3-2-4-6-8/h2-6H,1H3,(H2,12,16,17)(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSNWINMOTSYVFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CC=CC=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

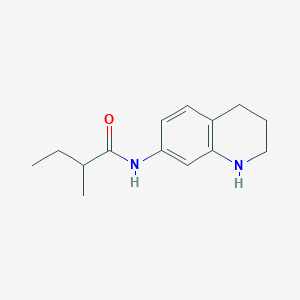
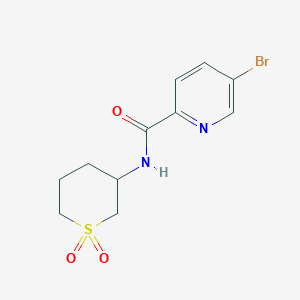
![1-[[(5-methyl-1H-pyrazol-4-yl)methylamino]methyl]cyclopentan-1-ol](/img/structure/B7577694.png)
![1-[[(5-Bromo-2,3-dihydro-1,4-benzodioxin-7-yl)methylamino]methyl]cyclopentan-1-ol](/img/structure/B7577702.png)
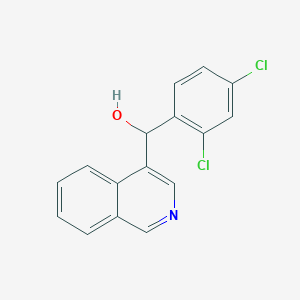
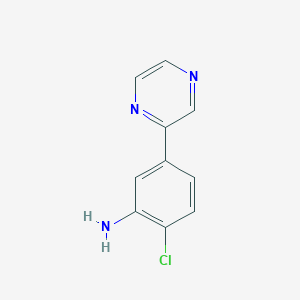

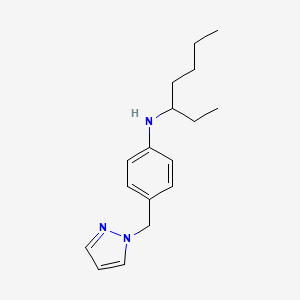


![N-methyl-1-[3-(2-methylpyrazol-3-yl)phenyl]methanamine](/img/structure/B7577761.png)
![6-fluoro-N-[(5-methylfuran-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B7577765.png)
![N-[(2-fluoro-5-pyrazin-2-ylphenyl)methyl]propan-2-amine](/img/structure/B7577769.png)
![1-[(6-Methoxypyridin-2-yl)methyl]-4-methylpiperidine-4-carboxylic acid](/img/structure/B7577774.png)